Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
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Benzofuran: : The core structure of this compound is benzofuran, which consists of a benzene ring fused with a five-membered oxygen-containing furan ring. It’s a bicyclic system that imparts unique properties.
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Thiazole: : The thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) is attached to the benzofuran moiety.
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Ester Group: : The methyl ester group (COOCH₃) is present at the 4-position of the thiazole ring.
Preparation Methods
The synthesis of this compound involves several steps, including condensation reactions and cyclizations
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Formation of Benzofuran Intermediate: : Start with a suitable precursor (e.g., 2,3-dihydrobenzofuran) and introduce the acetyl group (CH₃CO-) at the 6-position using acetic anhydride or acetyl chloride.
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Thiazole Formation: : React the benzofuran intermediate with thioamide (e.g., propanethioamide) and an appropriate dehydrating agent (such as phosphorus pentoxide) to form the thiazole ring.
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Esterification: : Finally, esterify the thiazole carboxylic acid with methanol (CH₃OH) to obtain the desired methyl ester.
Chemical Reactions Analysis
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Oxidation: : The benzofuran moiety can undergo oxidation reactions, leading to the formation of various functional groups (e.g., ketones, aldehydes).
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Reduction: : Reduction of the ester group can yield the corresponding alcohol.
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Substitution: : The thiazole ring is susceptible to nucleophilic substitution reactions.
Common reagents include:
Oxidation: KMnO₄, CrO₃, or PCC.
Reduction: LiAlH₄ or NaBH₄.
Substitution: Alkyl halides, amines, or thiols.
Major products depend on reaction conditions and substituents.
Scientific Research Applications
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Medicinal Chemistry: : Researchers explore its potential as an antimicrobial agent due to the benzofuran scaffold’s promising bioactivity .
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Biological Studies: : Investigate its effects on cellular pathways and receptors.
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Industry: : It may find applications in agrochemicals or materials science.
Mechanism of Action
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Targets: : Likely molecular targets include enzymes, receptors, or proteins involved in cellular processes.
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Pathways: : It could modulate signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
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Uniqueness: : Highlight its distinct features compared to related compounds.
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Similar Compounds: : Explore other benzofuran derivatives or thiazole-containing molecules.
Biological Activity
Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, combined with a benzofuran moiety. This unique structure contributes to its diverse biological activities.
Property | Value |
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Molecular Weight | 360.4 g/mol |
Molecular Formula | C18H20N2O4S |
Structural Features | Thiazole and Benzofuran |
Antimicrobial Activity
This compound has shown promise in antimicrobial assays. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin and ketoconazole.
Cytotoxicity and Anticancer Potential
Research indicates that this compound possesses cytotoxic properties against several cancer cell lines. Notably, it has been tested against the MCF-7 breast cancer cell line, where it showed significant cytotoxicity compared to cisplatin, a common chemotherapeutic agent . The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the precise pathways involved.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- DNA Interaction : It may interact with DNA or RNA, disrupting replication or transcription processes.
- Oxidative Stress Induction : The compound could induce oxidative stress in cells, leading to cell death.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A recent study evaluated its antibacterial properties against various pathogens, reporting significant activity with an MIC range from 12.5 μg/mL to 25 μg/mL against resistant strains .
- Cytotoxicity Assessment : Another study focused on its anticancer effects, demonstrating that the compound induced apoptosis in MCF-7 cells with an IC50 value significantly lower than that of standard treatments .
Future Directions
While initial findings are promising, further research is essential to fully understand the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In vivo Studies : To evaluate the efficacy and safety profile in living organisms.
- Mechanistic Studies : To clarify the pathways involved in its biological activity.
- Structure–Activity Relationship (SAR) : To optimize the compound for enhanced potency and reduced side effects.
Properties
Molecular Formula |
C18H20N2O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2,3-dihydro-1-benzofuran-6-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-10(2)16-15(17(22)23-3)20-18(25-16)19-14(21)9-11-4-5-12-6-7-24-13(12)8-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20,21) |
InChI Key |
VZWBZCQGHTWTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CC2=CC3=C(CCO3)C=C2)C(=O)OC |
Origin of Product |
United States |
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